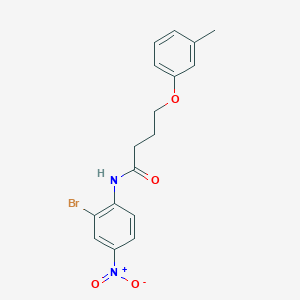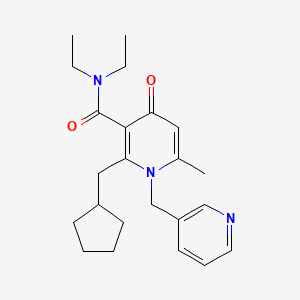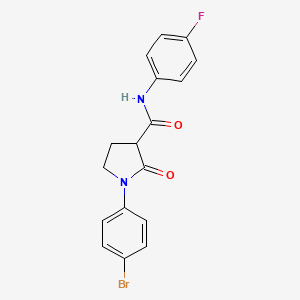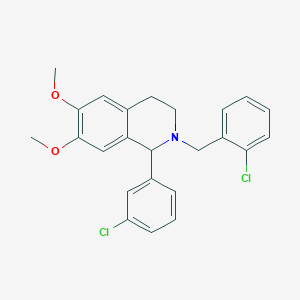
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide, also known as BNPPB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. BNPPB is a selective inhibitor of the TRPV1 ion channel, which is involved in the perception of pain and temperature in the body.
Mecanismo De Acción
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide selectively inhibits the TRPV1 ion channel by binding to a specific site on the channel. This binding prevents the channel from opening in response to stimuli, such as heat or capsaicin. The inhibition of TRPV1 by N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
The inhibition of TRPV1 by N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide reduces the release of inflammatory mediators, such as prostaglandins and cytokines. Physiologically, N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide reduces pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has several advantages for laboratory experiments, including its selectivity for the TRPV1 ion channel and its ability to reduce pain and inflammation. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another area of research is the investigation of the potential use of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide in the treatment of diseases such as cancer, diabetes, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide and its potential side effects.
Conclusion:
In conclusion, N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. Its selective inhibition of the TRPV1 ion channel has shown promise in reducing pain and inflammation in animal models and has potential for use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide and its potential applications in the field of pharmacology.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide involves a series of chemical reactions, starting with the reaction of 2-bromo-4-nitroaniline with 3-methylphenol to form 2-bromo-4-nitrophenyl 3-methylphenyl ether. This intermediate compound is then reacted with butyryl chloride to yield N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide. The synthesis of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been optimized to increase yield and purity, making it a viable option for laboratory experiments.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its potential use in the treatment of pain and inflammation. The TRPV1 ion channel is involved in the perception of pain and temperature, and its inhibition by N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to reduce pain and inflammation in animal models. N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Propiedades
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-12-4-2-5-14(10-12)24-9-3-6-17(21)19-16-8-7-13(20(22)23)11-15(16)18/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHXFPUOHYMWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorobenzyl)-5-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5049885.png)
amino]methyl}-2-methoxyphenol](/img/structure/B5049891.png)
![N-(4-methyl-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5049910.png)
![2-methyl-3-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5049912.png)

![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5049926.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-nitrobenzamide](/img/structure/B5049927.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2-methylbenzoyl)amino]acrylic acid](/img/structure/B5049936.png)

![4,4'-[(2,5-dimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5049948.png)
![4-{2-[(pentafluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5049953.png)
![5-[(1-methyl-1H-indol-2-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049955.png)

![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5049971.png)